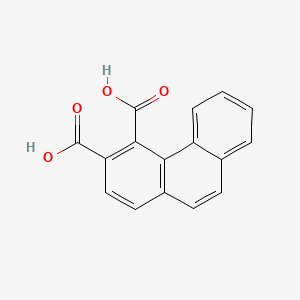

Phenanthrene-3,4-dicarboxylic acid

Description

Phenanthrene-3,4-dicarboxylic acid (CAS No. 63018-89-3) is an aromatic dicarboxylic acid with the molecular formula C₁₆H₁₀O₄ and a molecular weight of 266.25 g/mol. Its structure consists of a phenanthrene backbone substituted with carboxylic acid groups at the 3rd and 4th positions, conferring rigidity and planarity. Key physicochemical properties include a high boiling point (532.1°C), density of 1.457 g/cm³, and flash point of 289.7°C, indicative of significant thermal stability .

Properties

CAS No. |

63018-89-3 |

|---|---|

Molecular Formula |

C16H10O4 |

Molecular Weight |

266.25 g/mol |

IUPAC Name |

phenanthrene-3,4-dicarboxylic acid |

InChI |

InChI=1S/C16H10O4/c17-15(18)12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16(19)20/h1-8H,(H,17,18)(H,19,20) |

InChI Key |

IZXDSGJZIWWWKG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=C(C=C3)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenanthrene-3,4-dicarboxylic acid typically involves the oxidation of phenanthrene. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO₄) in an alkaline medium. The reaction proceeds through the formation of intermediate dihydroxyphenanthrene, which is further oxidized to yield phenanthrene-3,4-dicarboxylic acid.

Industrial Production Methods: Industrial production of phenanthrene-3,4-dicarboxylic acid may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: Phenanthrene-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenanthrene ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products:

Oxidation: Phenanthrene-3,4-dicarboxylic acid derivatives

Reduction: Phenanthrene-3,4-dimethanol

Substitution: Halogenated or nitrated phenanthrene derivatives

Scientific Research Applications

Based on the search results, information regarding the applications of "Phenanthrene-3,4-dicarboxylic acid" is limited. However, the search results do provide some information on related compounds and their applications, as well as methods for synthesizing phenanthrene dicarboxylic acids.

Synthesis of Phenanthrene Dicarboxylic Acids

Trans-9,10-di-carboxy-9,10-di-hydro-phenanthrene: This can be prepared by mixing phenanthrene with ethylene glycol di-methyl ether in a vessel with a mechanical stirrer and two top openings. The solution is cooled with cracked ice, and dry nitrogen is used to remove air. Sodium strips are added, and a dark green mossy precipitate forms on the sodium surfaces .

Cis-9,10-di-carboxy-9,10-di-hydro-phenanthrene: This is prepared by dissolving pure 9,10-di-carboxy-9,10-dihydro-phenanthrene anhydride in 10% aqueous sodium hydroxide, stirring occasionally, and letting it stand at room temperature for about 1 hour. The solution is orange-colored and contains a fine yellow precipitate, which dissolves when diluted with cold water. This precipitate is the sodium salt of cis-9,10-di-carboxy-9,10-di-hydro-phenanthrene . The free cis acid is obtained by acidifying the diluted solution with 3 N hot purified glacial acetic acid .

1,2,3,4-di-benz-anthraquinone: This is formed from the acid of Example VIII by mixing 9-benzoyl-10-phenanthroic acid and excess phosphorus pentoxide in a bath at 220°C, then raising the temperature to 260°C. Hot water is added after cooling, and the solid is removed and treated with dilute aqueous ammonia. The residue is extracted with 75% ethanol .

Reactions and Derivatives

- Esterification: Cis- and trans-9,10-di-carboxy-9,10-di-hydro phenanthrene can be esterified with alcohols like ethyl, isopropyl, secondary butyl, and lauryl alcohols .

- Phenanthrene derivatives: Numerous phenanthrene derivatives may be synthesized from trans-9,10-dicarboxy-9,10-di-hydro-phenanthrene .

Potential Applications

Based on the information available, phenanthrene dicarboxylic acid and its derivatives may have potential applications in:

- Chemical Research: As building blocks for synthesizing more complex organic compounds .

- Environmental Science: In studies related to the biodegradation of polycyclic aromatic hydrocarbons (PAHs) .

- Material Science: As components in polymers or coatings, given the chemical inertness and other properties of related compounds .

Mechanism of Action

The mechanism of action of phenanthrene-3,4-dicarboxylic acid involves its interaction with various molecular targets and pathways. In biodegradation, microorganisms such as Pseudomonas stutzeri LH-42 utilize enzymes like dioxygenases to catalyze the oxidation of phenanthrene-3,4-dicarboxylic acid, leading to the formation of intermediate compounds such as 3,4-dihydroxyphenanthrene and 1-hydroxy-2-naphthoic acid . These intermediates are further metabolized through oxidative cleavage and other enzymatic reactions.

Comparison with Similar Compounds

Thiophene-3,4-dicarboxylic Acid Derivatives

- Structure : Thiophene rings with dicarboxylate groups.

- Applications : p-type semiconductors in organic electronics (e.g., hole transport materials in perovskite solar cells) .

- Comparison : Unlike phenanthrene-3,4-dicarboxylic acid, thiophene derivatives exhibit enhanced charge-carrier mobility due to sulfur’s electron-rich nature, making them superior for optoelectronic devices .

Thiazolidine-2,4-dicarboxylic Acid (CAS 30097-06-4)

- Structure : Saturated five-membered thiazolidine ring with two carboxyl groups.

- Properties : Water-soluble, releases L-cysteine in biological systems via hydrolysis.

- Comparison : The saturated thiazolidine ring reduces rigidity and thermal stability compared to phenanthrene-3,4-dicarboxylic acid, limiting utility in high-temperature applications .

(3R,4R)-Tetrahydrofuran-3,4-dicarboxylic Acid

- Structure : Tetrahydrofuran ring with vicinal carboxyl groups.

- Properties : Chiral centers enable stereoselective synthesis; moderate thermal stability (decomposes above 200°C).

- Applications : Intermediate in synthesizing bipyrazoles and fine chemicals .

- Comparison : The lack of aromaticity results in lower thermal stability and electronic conjugation compared to phenanthrene-3,4-dicarboxylic acid .

Aromatic Dicarboxylic Acids

Benzene-1,4-dicarboxylic Acid (Terephthalic Acid)

- Structure : Benzene ring with para-carboxyl groups.

- Properties : High symmetry, melting point ~300°C, widely used in MOFs (e.g., MOF-5).

- Applications : Prototype linker for MOFs with surface areas >3,000 m²/g; precursor for polyethylene terephthalate (PET) .

- Comparison : Phenanthrene-3,4-dicarboxylic acid’s extended aromatic system could enable larger-pore MOFs but may reduce framework stability due to steric hindrance .

Naphthalene-2,3-dicarboxylic Acid Derivatives

- Structure : Naphthalene backbone with carboxyl groups.

- Properties : Larger π-conjugation system than benzene analogs, moderate solubility in polar solvents.

- Applications : Fluorescent probes, coordination polymers .

Biological Activity

Phenanthrene-3,4-dicarboxylic acid (PDCA) is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered attention due to its biological activity, particularly in microbial degradation processes. This article explores the biological activity of PDCA, emphasizing its degradation pathways, microbial interactions, and potential applications in bioremediation.

Chemical Structure and Properties

Phenanthrene-3,4-dicarboxylic acid is characterized by two carboxylic acid groups attached to the phenanthrene backbone at the 3 and 4 positions. This structural modification influences its solubility and reactivity, making it a significant intermediate in the biodegradation of phenanthrene.

Microbial Degradation Pathways

The degradation of PDCA is primarily facilitated by various microbial species capable of utilizing PAHs as carbon sources. Research indicates that several bacteria can metabolize PDCA through distinct pathways:

- Mycobacterium sp. : This genus is known for its ability to degrade phenanthrene and its derivatives. In studies, Mycobacterium sp. strain PYR-1 showed a degradation efficiency of 90% for phenanthrene after 14 days, with PDCA identified as a key intermediate metabolite .

- Sphingobium yanoikuyae : This strain demonstrated remarkable efficiency in degrading phenanthrene, achieving over 98% degradation of 500 mg/L in just four days. The cis-3,4-dihydrophenanthrene-3,4-diol was identified as an initial product in the degradation pathway .

- Ochrobactrum sp. : Isolated from contaminated environments, this bacterium utilized phenanthrene as a sole carbon source, employing a meta-cleavage pathway involving intermediates such as 2-hydroxy-1-naphthoic acid .

Biodegradation Mechanisms

The biodegradation of PDCA involves several enzymatic reactions:

- Dioxygenation : Initial attack on the aromatic ring by dioxygenases leads to the formation of dihydrodiols.

- Ring Cleavage : Subsequent cleavage of the dihydrodiol results in smaller aromatic compounds such as naphthoic acids.

- Decarboxylation : The dicarboxylic acid can undergo decarboxylation to yield simpler aromatic compounds that can enter central metabolic pathways.

Case Study 1: Mycobacterium sp. Strain PYR-1

In a controlled laboratory setting, Mycobacterium sp. strain PYR-1 was dosed with phenanthrene and monitored for degradation efficiency over time. The study found that after 14 days, the strain had degraded approximately 90% of phenanthrene, with significant mineralization indicated by CO2 production .

Case Study 2: Sphingobium yanoikuyae

Another investigation into Sphingobium yanoikuyae revealed its capability to degrade high concentrations of phenanthrene rapidly. The strain's genome analysis indicated the presence of plasmids associated with PAH degradation pathways, highlighting its potential for bioremediation applications .

Data Table: Microbial Degradation Efficiency

| Microbial Strain | Phenanthrene Concentration (mg/L) | Degradation Efficiency (%) | Time (Days) |

|---|---|---|---|

| Mycobacterium sp. PYR-1 | 1000 | 90 | 14 |

| Sphingobium yanoikuyae | 500 | 98 | 4 |

| Ochrobactrum sp. PWTJD | Variable | >80 | 7 |

Potential Applications

The biological activity of PDCA and its derivatives presents opportunities for environmental remediation strategies:

- Bioremediation : Utilizing microorganisms capable of degrading PDCA can help clean up contaminated environments where PAHs are prevalent.

- Biomarkers : PDCA and its metabolites may serve as biomarkers for monitoring PAH contamination levels in various ecosystems.

Q & A

Q. What experimental protocols are recommended for synthesizing coordination polymers using phenanthrene-3,4-dicarboxylic acid?

Hydrothermal synthesis is a robust method for preparing metal-organic frameworks (MOFs) with dicarboxylic acids. For example, zinc and cadmium coordination polymers derived from pyridine-3,4-dicarboxylic acid (structurally analogous) were synthesized at 160°C for 3 days, yielding 3D frameworks with helical chains . Key steps include:

- Reagent ratios : Optimize metal-to-ligand stoichiometry (e.g., 1:1 for Zn/Cd complexes).

- Characterization : Use single-crystal X-ray diffraction (SHELX programs for refinement ), IR spectroscopy (carboxylate stretching bands at ~1600 cm⁻¹), and thermogravimetric (TG) analysis to assess thermal stability.

- Photoluminescence screening : Measure emission spectra in the solid state at room temperature to identify potential optoelectronic applications .

Q. How can researchers ensure purity and stability of phenanthrene-3,4-dicarboxylic acid during storage?

- Purification : Recrystallize from methanol or ethanol to remove impurities, as demonstrated for similar dicarboxylic acids (e.g., 4,4′-dicarboxydiphenyl ether) .

- Storage : Keep in a desiccator at 4°C under inert gas (N₂/Ar) to prevent hydration or oxidation. Avoid prolonged exposure to light, which may degrade aromatic moieties .

Advanced Research Questions

Q. How do substituent positions on dicarboxylic acids influence their coordination chemistry and material properties?

Structural analogs like pyridine-3,4-dicarboxylic acid form 3D frameworks with distinct channel architectures depending on metal-ligand coordination modes. For example:

- Zinc complexes : Generate one-dimensional rectangular channels via μ₂-bridging carboxylates .

- Cadmium complexes : Exhibit dual-channel systems due to varied coordination geometries (e.g., [CdO₅N] vs. [CdO₆] units) .

- Methodological tip : Compare crystallographic data (e.g., unit cell parameters) using SHELXL refinement to correlate structure-property relationships.

Q. What strategies resolve contradictions in biological activity data for dicarboxylic acid derivatives?

Hypolipidemic activity studies on furan dicarboxylic acids revealed potency variations (e.g., 2-furoic acid reduced cholesterol by 41%, while 3,4-furan dicarboxylic acid showed weaker effects ). To address discrepancies:

- Controlled assays : Standardize animal models (e.g., mice/rats) and dosage regimes.

- Structure-activity analysis : Use computational tools (e.g., DFT) to compare electronic properties of substituents (e.g., –COOH vs. –CH₃ groups) .

- Validation : Replicate studies under identical conditions, ensuring purity via HPLC (≥98% as in thiazolidine-2,4-dicarboxylic acid protocols ).

Q. How can phenanthrene-3,4-dicarboxylic acid be utilized in designing enzyme inhibitors?

Dicarboxylic acids like L-trans-pyrrolidine-2,4-dicarboxylic acid inhibit glutamate decarboxylase (GAD) in bacterial acid-resistance systems . For phenanthrene derivatives:

- Docking studies : Model interactions with GAD active sites using software like AutoDock.

- In vitro testing : Measure IC₅₀ values in E. coli lysates, comparing inhibition efficacy to known analogs .

- Synergistic effects : Combine with other inhibitors (e.g., nipecotic acid) to enhance potency .

Q. What advanced techniques characterize the photophysical properties of phenanthrene-3,4-dicarboxylic acid complexes?

- Time-resolved spectroscopy : Use femtosecond transient absorption to study excited-state dynamics.

- Quantum yield calculation : Compare emission intensities to reference standards (e.g., ruthenium polypyridyl complexes).

- Table : Photoluminescence data for Cd complexes from pyridine-3,4-dicarboxylic acid :

| Complex | λem (nm) | Lifetime (ns) | Quantum Yield |

|---|---|---|---|

| [Cd₃(PDB)₂(OH)₂(H₂O)₂] | 425 | 12.3 | 0.18 |

Q. How does the choice of ligand isomer impact nanoparticle synthesis and bioactivity?

Pyridine-2,4-dicarboxylic acid (Lutidinic acid) and pyridine-3,4-dicarboxylic acid (Cinchomeronic acid) yield Ni nanoparticles with differing cytotoxic profiles .

- Synthesis optimization : Use solvothermal methods with controlled pH (6–8) to stabilize nanoparticle size (10–50 nm).

- Bioactivity screening : Assess antioxidant activity via DPPH radical scavenging assays and cytotoxicity via MTT tests on cancer cell lines .

Methodological Notes

- Data contradiction resolution : Cross-validate crystallographic results (e.g., SHELXL vs. other refinement tools ) and biological assays (e.g., replicate in vivo studies ).

- Safety protocols : Use PPE (gloves, goggles) and fume hoods when handling dicarboxylic acids, as per Sigma-Aldrich guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.